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Compound Name: Metanitrophenyl-alpha-d-galactoside

Cat. No.: B13391741

Get Quote

Executive Summary
MNPG (meta-nitrophenyl-

-D-galactopyranoside) is a highly versatile biochemical reagent that serves a dual purpose in laboratory settings. It acts as a chromogenic substrate fo

-galactosidase kinetics, and as a potent monovalent receptor antagonist in enzyme-linked binding assays (DELA) for Cholera Toxin B (CTB) and Hea
physicochemical rationale, optimal concentration parameters, and step-by-step protocols for both applications, ensuring robust, self-validating experim

Mechanistic Duality of MNPG
MNPG is structurally composed of a galactose moiety linked to a meta-nitrophenyl group. Its utility depends entirely on the assay context:

In Enzymology: The

-galactosidic bond is cleaved by

-galactosidase, releasing meta-nitrophenol. The meta-substitution alters the leaving group's pKa (~8.3) compared to the standard para-isomer (pKa
enzyme active site electronics and Hammett linear free-energy relationships,.

In Toxin Inhibition: MNPG acts as a competitive inhibitor against the natural GM1 ganglioside receptor for CTB. The meta-nitrophenyl group unique

CTB binding pocket, providing an entropy-driven enhancement in binding affinity,[1].

MNPG as a Chromogenic Substrate for -Galactosidase
Causality & Enzyme Kinetics
To accurately determine the maximum velocity (

) of an enzyme, the substrate concentration must saturate the active sites, ensuring zero-order kinetics. The Michaelis constant (

) for nitrophenyl-galactopyranosides typically ranges from 0.4 to 5.0 mM depending on the microbial source of the

-galactosidase[2]. To achieve >95% saturation, the optimal MNPG concentration in the assay should be at least

. Therefore, a standard working concentration of 10 mM MNPG is highly recommended to ensure kinetic stability[3],[2].

Protocol: -Galactosidase Activity Assay
Self-Validating System: Always run a Substrate Blank (buffer + MNPG) to account for auto-hydrolysis, and an Enzyme Blank (enzyme + buffer) to sub

Preparation: Dissolve MNPG in 100 mM McIlvaine buffer (or sodium acetate buffer) at pH 5.5 to a final concentration of 10 mM[2].

Reaction Initiation: Combine 50

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b13391741#bc-rfq
https://fileserver-az.core.ac.uk/download/pdf/82744070.pdf
https://academicjournals.org/article/article1380802852_Farzadi%20et%20al.pdf
https://www.jstage.jst.go.jp/article/fstr/26/2/26_265/_html/-char/ja
https://academicjournals.org/article/article1380802852_Farzadi%20et%20al.pdf
https://academicjournals.org/article/article1380802852_Farzadi%20et%20al.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13391741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


L of the appropriately diluted

-galactosidase enzyme with 50

L of the 10 mM MNPG substrate solution[3].

Incubation: Incubate the mixture at the enzyme's optimal temperature (typically 40°C - 50°C) for exactly 10 to 15 minutes[3],[2].

Termination (Critical Step): Add 400

L of 0.2 M

(or 0.2 M sodium borate, pH 9.8)[3],[4].

Causality: The alkaline shift denatures the enzyme, halting the reaction. More importantly, it shifts the pH well above the pKa of meta-nitrophenol

drastically increases its molar extinction coefficient, enabling highly sensitive spectrophotometric detection.

Detection: Measure the absorbance of the released meta-nitrophenolate at 405 nm[3].
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Figure 1: Enzymatic cleavage pathway of MNPG by α-galactosidase.

MNPG as a Competitive Ligand in Enzyme-Linked Receptor Assays (DELA)
Causality & Entropic Gain
In Direct Enzyme-Linked Assays (DELA) evaluating CTB inhibitors, MNPG is used as a benchmark monovalent ligand. While native galactose has a w

of ~111 mM, MNPG exhibits an

of ~1.9 mM (a ~58-fold potency increase)[5],[6]. To generate a robust sigmoidal dose-response curve for

determination, the MNPG concentration must span at least two logs above and below its

(1.3 mM)[7]. Therefore, the optimal concentration range for MNPG in these competitive assays is 0.1 mM to 10 mM.

Protocol: CTB-GM1 Competitive Binding Assay
Self-Validating System: Include a Maximum Binding Control (CTB-HRP without MNPG) to define 100% signal, and a Non-Specific Binding Control (CT

Plate Coating: Coat microtiter plates with 100

L of GM1 ganglioside (2

g/mL in PBS). Incubate overnight at 37°C[8].

Blocking: Wash the wells three times with PBS. Block residual binding sites with 1% BSA in PBS to prevent non-specific protein adsorption[8].

Ligand Pre-incubation: In a separate tube, pre-incubate CTB-HRP conjugate (e.g., 40 ng/mL) with varying concentrations of MNPG (0.1, 0.5, 1.0, 2

Causality: Pre-incubation allows the MNPG-CTB binding equilibrium to establish before exposure to the immobilized GM1, preventing kinetic bia
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Competitive Binding: Transfer 100

L of the pre-incubated mixtures to the GM1-coated wells. Incubate for 15 minutes at room temperature[9].

Washing & Detection: Wash the plate extensively to remove unbound CTB-HRP. Add a chromogenic HRP substrate (e.g., TMB or OPD), incubate f

.

Quantification: Read absorbance at 450 nm and calculate the

using non-linear regression[8].

1. Immobilize GM1 Receptor
(2 μg/mL)

3. Competitive Binding Phase
(Equilibrium)

2. Pre-incubate CTB-HRP + MNPG
(0.1 - 10 mM)

4. Wash Unbound CTB-HRP

5. Enzymatic Detection
(HRP Substrate)

6. Quantify IC50
(Absorbance @ 450nm)

Click to download full resolution via product page

Figure 2: Workflow of the MNPG Competitive DELA for Cholera Toxin B.

Quantitative Data Summary
Table 1: Kinetic and Binding Parameters Comparison

Parameter Galactose pNPG

-Galactosidase N/A (Product) ~0.47 mM[2]

CTB Binding ~111 mM[5] Weak / N/A

CTB Binding 52 mM[7] N/A

Table 2: Optimal MNPG Concentration Guidelines
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Assay Type Target Parameter Recommended MNPG Concentration

Enzymatic Cleavage / Activity 10 mM

Competitive DELA / Affinity 0.1 mM to 10 mM (Titration)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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